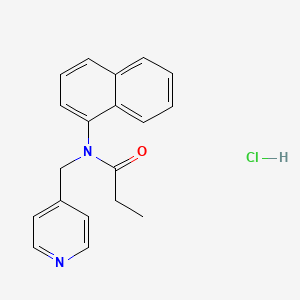![molecular formula C19H17NO2 B6048721 3-[(2-ethyl-1-benzofuran-3-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6048721.png)
3-[(2-ethyl-1-benzofuran-3-yl)methyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-ethyl-1-benzofuran-3-yl)methyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known as EMIQ, and it is a derivative of the flavonoid quercetin. EMIQ has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
EMIQ exerts its effects through multiple mechanisms of action. It has been found to scavenge free radicals and inhibit the production of reactive oxygen species. EMIQ also inhibits the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase and lipoxygenase. Additionally, EMIQ has been found to modulate the expression of various genes involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
EMIQ has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and modulate the immune system. EMIQ has also been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMIQ has several advantages as a research tool. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to its use in lab experiments. EMIQ is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, EMIQ has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on EMIQ. One area of interest is its potential use in the treatment of cancer. EMIQ has been found to possess potent anti-cancer properties, and further research is needed to explore its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. EMIQ has been found to have neuroprotective effects, and further research is needed to explore its potential as a treatment for these disorders. Finally, further research is needed to explore the long-term effects of EMIQ and its potential use as a dietary supplement.
Métodos De Síntesis
EMIQ can be synthesized through a multistep process starting from quercetin. The first step involves the protection of the hydroxyl groups in quercetin using acetyl chloride. The resulting compound is then reacted with ethyl benzofuran-3-carboxylate to form the key intermediate. This intermediate is then reduced using sodium borohydride to yield EMIQ.
Aplicaciones Científicas De Investigación
EMIQ has been extensively studied for its potential applications in various fields of research. In the field of medicine, EMIQ has been found to possess potent antioxidant and anti-inflammatory properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[(2-ethyl-1-benzofuran-3-yl)methyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-17-14(13-8-4-6-10-18(13)22-17)11-15-12-7-3-5-9-16(12)20-19(15)21/h3-10,15H,2,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMWDBMQMUGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)CC3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6048642.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-4-methylbenzamide](/img/structure/B6048648.png)
![2-[benzyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6048652.png)

![5-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6048671.png)

![7-(6-azaspiro[2.5]oct-1-ylcarbonyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6048681.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(2-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6048688.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6048690.png)
![N-propyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6048691.png)
![N-(5-chloro-2-pyridinyl)-1-(1-{[(5-chloro-2-pyridinyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6048701.png)
![methyl 9-benzyl-2-(bromomethyl)-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B6048717.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6048738.png)